molecular formula C20H20N4O3S B2970002 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034554-18-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2970002
CAS No.: 2034554-18-0
M. Wt: 396.47
InChI Key: CUJVHQCVEACLRC-UHFFFAOYSA-N
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Description

The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a thiophene moiety at the 4-position, a benzo[d]oxazol-2-one group, and an acetamide linker. The pyrazole and thiophene rings are electron-rich systems that may facilitate π-π stacking or hydrogen-bonding interactions, while the benzooxazolone group could influence solubility and metabolic stability .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-19(17-8-5-11-28-17)14(2)24(22-13)10-9-21-18(25)12-23-15-6-3-4-7-16(15)27-20(23)26/h3-8,11H,9-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVHQCVEACLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the benzoxazole moiety: This can be synthesized from an ortho-aminophenol and a carboxylic acid derivative.

    Final coupling: The final step would involve coupling the pyrazole-thiophene intermediate with the benzoxazole derivative under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoxazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it might bind to the receptor and alter its conformation, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiophene Motifs

Pyrazole-thiophene hybrids are prevalent in antimicrobial and anti-inflammatory agents. For example:

  • N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () shares a similar acetamide backbone but replaces the benzooxazolone with a trichloroethyl-thiadiazole system. X-ray analysis of this compound revealed planar thiadiazole and acetamide groups, with hydrogen-bonding interactions stabilizing the crystal lattice . In contrast, the target compound’s benzooxazolone may enhance rigidity and intermolecular interactions via its carbonyl group .
Property Target Compound N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide
Core Structure Pyrazole-thiophene + benzooxazolone Thiadiazole + trichloroethyl
Hydrogen Bonding Likely via benzooxazolone carbonyl and pyrazole N-H (predicted) Observed between thiadiazole N and acetamide N-H
Potential Applications Enzyme inhibition (speculative) Intermediate in triazine synthesis

Benzooxazolone-Containing Derivatives

Benzooxazolone is a privileged scaffold in kinase inhibitors and neuroactive agents. For instance:

  • 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives often exhibit enhanced metabolic stability compared to non-oxazolone analogues due to reduced oxidative metabolism. The target compound’s benzooxazolone may similarly improve pharmacokinetic profiles relative to simpler acetamides .

Thiophene-Pyrazole Hybrids in Antimicrobial Agents

Compounds like thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide () demonstrate the role of thiophene-pyrazole hybrids in antimicrobial activity.

Property Target Compound Thieno[2,3-d]pyrimidine-triazole Hybrids
Heterocyclic Components Pyrazole + thiophene + benzooxazolone Thienopyrimidine + triazole
Bioactivity Not yet reported Antimicrobial (tested)
Synthesis Method Likely multi-step nucleophilic substitution Cu(I)-catalyzed 1,3-dipolar cycloaddition

Research Findings and Limitations

  • Structural Insights : The target compound’s crystal structure (if resolved via SHELX ) would clarify its hydrogen-bonding patterns, which are critical for target binding.
  • Synthetic Challenges : The presence of multiple heterocycles may complicate synthesis, requiring rigorous optimization akin to methods in and .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiophene moiety, and an oxobenzoxazole unit. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 331.45 g/mol. The presence of multiple heterocycles within its structure contributes to its chemical reactivity and potential biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds with similar structural features. For instance, derivatives containing thiophene and pyrazole structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors, leading to biochemical cascades that affect cellular functions .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (µg/mL)Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Candida albicans4Strong
Pseudomonas aeruginosa32Weak

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been reported to target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Effect
HeLa10Significant
MCF-712Moderate
A54915Moderate

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism.
  • Receptor Modulation : The compound may act on specific receptors that regulate cell signaling pathways.

These mechanisms lead to alterations in cellular processes such as apoptosis, proliferation, and immune response .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant antimicrobial activity against a panel of pathogens, with particular efficacy against Candida albicans.
  • Anticancer Study : Research published in Cancer Letters demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting potential for development as an anticancer agent.

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